molecular formula C16H19N3O2 B7058422 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone

1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone

Cat. No.: B7058422
M. Wt: 285.34 g/mol
InChI Key: RTTWWRQCZOZMPW-UHFFFAOYSA-N
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Description

1H-indazol-7-yl(7-oxa-2-azaspiro[45]decan-2-yl)methanone is a complex organic compound that features an indazole moiety fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15(13-4-1-3-12-9-17-18-14(12)13)19-7-6-16(10-19)5-2-8-21-11-16/h1,3-4,9H,2,5-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWWRQCZOZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=CC4=C3NN=C4)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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